6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine
Overview
Description
6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine, also known as 6-Cl-3-CPM-2-IP, is a pyridine-based heterocyclic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid which is highly soluble in organic solvents and can be used in a variety of biological and medicinal research applications. 6-Cl-3-CPM-2-IP has been used for the synthesis of a number of biologically active molecules, including drugs, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Rearrangements in Aminations of Halopyridines
- Study 1: Investigated the rearrangements during aminations of halopyridines, which could involve intermediates like pyridynes. This research is essential for understanding the behavior of compounds like 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine in chemical reactions (Pieterse & Hertog, 2010).
Synthesis of Pentasubstituted Pyridines
- Study 2: Described the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines, highlighting the potential of such compounds in medicinal chemistry (Wu et al., 2022).
Regiochemical Flexibility in Trihalopyridines
- Study 3: Explored the selective functionalization of trihalopyridines, a class to which this compound belongs. The findings contribute to the development of new compounds for pharmaceutical research (Bobbio & Schlosser, 2001).
Synthesis for Radioligand Studies
- Study 4: Focused on the synthesis of a specific compound similar to this compound for use in positron-emission tomography, demonstrating the compound's potential in advanced imaging studies (Zhang & Horti, 2004).
Halogen Bonding in Crystal Packing
- Study 6: Investigated the role of halogen bonding in crystal packing, relevant to understanding the solid-state behavior of this compound and similar compounds (Gorokh et al., 2019).
Synthesis of 2-Chloro-3-iodopyridine
- Study 7: Detailed the synthesis process of a related compound, 2-Chloro-3-iodopyridine, providing insights into methodologies that could be applied to this compound (Du Yi-hui, 2009).
Synthesis of Epibatidine Isomers
- Study 5: Presented a study on the synthesis of isomers using a process that could be relevant for compounds like this compound, showing its potential in the synthesis of complex organic molecules (Cox & Malpass, 1999).
Future Directions
Properties
IUPAC Name |
6-chloro-3-(cyclopropylmethoxy)-2-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c10-8-4-3-7(9(11)12-8)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCJMANLGVXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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